An In-depth Technical Guide to 2-(4-acetylphenoxy)-N,N-dimethylacetamide
An In-depth Technical Guide to 2-(4-acetylphenoxy)-N,N-dimethylacetamide
Abstract
This document provides a comprehensive technical overview of 2-(4-acetylphenoxy)-N,N-dimethylacetamide, a compound of interest for its potential applications in medicinal chemistry and materials science. As this molecule is not extensively described in publicly available literature, this guide synthesizes information from foundational chemical principles and data on analogous structures to present a predictive yet scientifically grounded profile. We will cover its core chemical identity, a robust protocol for its synthesis via Williamson ether synthesis, detailed methodologies for its purification and characterization, and an expert analysis of its predicted physicochemical and spectral properties. Furthermore, we explore its potential biological relevance and applications, drawing parallels with structurally related phenoxyacetamide and acetophenone derivatives. This guide is designed to serve as a foundational resource for researchers initiating studies on this compound.
Introduction and Molecular Overview
2-(4-acetylphenoxy)-N,N-dimethylacetamide is an organic molecule featuring a para-substituted aromatic ring, an ether linkage, and a tertiary amide functional group. Its structure combines the features of 4-hydroxyacetophenone and N,N-dimethylacetamide, suggesting a unique profile of chemical reactivity and potential biological activity. The presence of a ketone, an ether, and an amide group offers multiple points for further chemical modification, making it a potentially versatile intermediate in synthetic chemistry.
Acetophenone derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties[1]. Similarly, the phenoxyacetamide scaffold is a key structural motif in numerous therapeutic agents, exhibiting activities such as antibacterial, anticonvulsant, and anti-inflammatory effects. The strategic combination of these two pharmacophores in a single molecular entity makes 2-(4-acetylphenoxy)-N,N-dimethylacetamide a compelling target for discovery research.
Chemical Identity
The fundamental identifiers for this compound are detailed below.
| Property | Value | Source / Method |
| IUPAC Name | 2-(4-acetylphenoxy)-N,N-dimethylacetamide | Lexichem |
| Molecular Formula | C₁₂H₁₅NO₃ | Calculated |
| Molecular Weight | 221.25 g/mol | Calculated |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C | Calculated |
| InChI Key | (Predicted) | Calculated |
| CAS Number | Not Assigned | --- |
Proposed Synthesis Pathway: Williamson Ether Synthesis
The most logical and efficient route for the synthesis of 2-(4-acetylphenoxy)-N,N-dimethylacetamide is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide[2][3]. In this case, the phenoxide of 4-hydroxyacetophenone attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide.
Reaction Scheme
Caption: Proposed Williamson ether synthesis route.
Rationale for Experimental Choices
-
Nucleophile Formation: 4-Hydroxyacetophenone is a phenol and thus sufficiently acidic to be deprotonated by a moderately strong base. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and strong enough to form the phenoxide nucleophile without causing unwanted side reactions[4]. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions[5].
-
Electrophile: 2-Chloro-N,N-dimethylacetamide is an ideal electrophile. The chlorine is attached to a primary carbon, which is highly favorable for an Sₙ2 reaction, minimizing the risk of competing elimination reactions[2][3].
-
Solvent: A polar aprotic solvent is required to dissolve the reactants and facilitate the Sₙ2 mechanism. Acetone or N,N-dimethylformamide (DMF) are suitable choices. Acetone is less toxic and has a convenient boiling point for refluxing, while DMF offers higher solubility for the phenoxide salt, potentially leading to faster reaction rates[6].
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (10-15 mL per gram of 4-hydroxyacetophenone).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Electrophile: Add 2-chloro-N,N-dimethylacetamide (1.1 eq.) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxyacetophenone is consumed.
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone. c. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. d. Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). e. Wash the organic layer sequentially with water (2x), 1 M NaOH solution (2x) to remove any unreacted phenol, and finally with brine (1x). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification and Verification
Purification of the crude product is essential to obtain a sample of high purity suitable for further analysis and application. Characterization using multiple analytical techniques is then required to confirm the structure and identity of the synthesized compound.
Purification Protocol
Method 1: Recrystallization Recrystallization is a preferred method if the product is a solid at room temperature[7].
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when heated[5][8]. An ethanol/water or ethyl acetate/hexane mixture is a likely candidate.
-
Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent system. If insoluble impurities are present, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Method 2: Flash Column Chromatography If the product is an oil or if recrystallization fails to provide adequate purity, flash column chromatography is the method of choice[3][9].
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase (Eluent): Determine an appropriate solvent system using TLC. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typical. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, may be necessary for optimal separation[3].
-
Procedure: Pack a column with silica gel. The crude product can be loaded directly or pre-adsorbed onto a small amount of silica gel. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified compound.
Caption: General purification workflow for the target compound.
Analytical Characterization Workflow
Confirmation of the structure and purity of the synthesized 2-(4-acetylphenoxy)-N,N-dimethylacetamide requires a suite of analytical techniques[8][10].
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Confirms the carbon-hydrogen framework and connectivity of atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information via fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (C=O, C-O-C, C-N). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. |
| Elemental Analysis | Determines the elemental composition (C, H, N) to confirm the molecular formula. |
Predicted Physicochemical and Spectral Properties
The following properties are predicted based on the molecular structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Method |
| Physical State | White to off-white solid or viscous oil | Presence of polar groups and aromatic ring often leads to solids. |
| Melting Point | 80 - 120 °C | Estimate based on similar aromatic ketones and amides. |
| Boiling Point | > 300 °C (at atm. pressure) | High molecular weight and polar functional groups lead to a high boiling point. |
| Solubility | Soluble in polar organic solvents (DCM, Acetone, Ethyl Acetate, DMSO, DMF). Sparingly soluble in water. | The amide and ketone groups provide polarity, but the overall molecule is largely organic. |
| logP | ~1.5 - 2.5 | In silico prediction; indicates moderate lipophilicity. |
Predicted Spectral Data
The predicted proton NMR spectrum will show distinct signals for each unique proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.95 | Doublet (d) | 2H | Aromatic H (ortho to C=O) | Protons ortho to the electron-withdrawing acetyl group are deshielded and appear downfield[11][12]. |
| ~ 7.00 | Doublet (d) | 2H | Aromatic H (ortho to ether) | Protons ortho to the electron-donating ether oxygen are shielded relative to the other aromatic protons[11][12]. |
| ~ 4.80 | Singlet (s) | 2H | -O-CH₂ -C=O | Methylene protons adjacent to an ether oxygen and a carbonyl group are significantly deshielded[13]. |
| ~ 3.10 | Singlet (s) | 3H | N-CH₃ (trans to C=O) | N-methyl groups of a dimethylamide are diastereotopic and can show two singlets due to restricted rotation. |
| ~ 2.95 | Singlet (s) | 3H | N-CH₃ (cis to C=O) | The chemical shift difference between the two N-methyl groups is characteristic of tertiary amides. |
| ~ 2.55 | Singlet (s) | 3H | -C(=O)-CH₃ | The methyl protons of the acetyl group appear in the typical range for a methyl ketone[11]. |
The carbon spectrum will confirm the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 197 | Acetyl C =O | Typical range for an aryl ketone carbonyl carbon[14][15][16]. |
| ~ 168 | Amide C =O | Typical range for a tertiary amide carbonyl carbon[14][15][16]. |
| ~ 162 | Aromatic C -O | The aromatic carbon attached to the ether oxygen is deshielded[14][15]. |
| ~ 131 | Aromatic C -C=O | The quaternary aromatic carbon attached to the acetyl group[14][15]. |
| ~ 130 | Aromatic C H | Aromatic carbons ortho to the acetyl group[14][15]. |
| ~ 114 | Aromatic C H | Aromatic carbons ortho to the ether oxygen[14][15]. |
| ~ 68 | -O-C H₂- | The methylene carbon is deshielded by the adjacent oxygen[14]. |
| ~ 37 | N-C H₃ | N-methyl carbons of a dimethylamide[14][15]. |
| ~ 35 | N-C H₃ | The two N-methyl carbons may be slightly inequivalent. |
| ~ 26 | -C(=O)-C H₃ | The methyl carbon of the acetyl group[14][15]. |
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1680 | Strong | C=O stretch (Aryl Ketone) |
| ~ 1650 | Strong | C=O stretch (Tertiary Amide) |
| ~ 1600, ~1500 | Medium | C=C stretch (Aromatic Ring) |
| ~ 1250 | Strong | C-O-C stretch (Aryl Ether) |
| ~ 1180 | Strong | C-N stretch (Amide) |
Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system.
Predicted Fragmentation Pathways:
-
Alpha-cleavage at the ketone: Loss of a methyl radical (•CH₃, -15 amu) to form a stable acylium ion [C₁₁H₁₂NO₃]⁺.
-
Alpha-cleavage at the ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers[1][2].
-
Amide fragmentation: Cleavage of the C-C bond alpha to the amide nitrogen can lead to the formation of the [CON(CH₃)₂]⁺ fragment or related ions[1].
-
McLafferty Rearrangement: Not expected for the ketone, but possible if longer alkyl chains were present.
-
Cleavage of the ether bond: A prominent fragment corresponding to the [M - OCH₂CON(CH₃)₂]⁺ ion (the 4-acetylphenoxy cation) or the [OCH₂CON(CH₃)₂]⁺ ion could be observed.
Potential Applications and Biological Relevance
The hybrid structure of 2-(4-acetylphenoxy)-N,N-dimethylacetamide suggests several avenues for investigation in drug discovery and materials science.
-
Medicinal Chemistry:
-
Enzyme Inhibition: The acetophenone moiety is present in compounds with known biological activities. The overall structure could be explored as an inhibitor for various enzymes.
-
Antimicrobial/Anticancer Agents: Both phenoxyacetamide and acetophenone derivatives have been reported to possess antimicrobial and cytotoxic activities[1]. This compound could serve as a lead structure for the development of new therapeutic agents.
-
Neuroprotective Agents: Some phenoxyacetamide derivatives have shown potential in treating neurodegenerative diseases.
-
-
Synthetic Intermediate: The ketone functionality can be readily converted into other groups (e.g., alcohols, oximes, hydrazones), providing a handle for creating a library of derivatives for structure-activity relationship (SAR) studies.
-
Materials Science: The polar nature of the molecule, combined with its aromatic core, could lend itself to applications in polymer chemistry or as a component in liquid crystal formulations, pending further investigation of its physical properties.
Safety and Handling
While specific toxicity data for 2-(4-acetylphenoxy)-N,N-dimethylacetamide is unavailable, precautions should be taken based on its constituent functional groups and precursors.
-
Precursors: 4-hydroxyacetophenone can be an irritant. 2-chloro-N,N-dimethylacetamide is a corrosive and toxic compound that should be handled with extreme care in a fume hood.
-
Product: As a novel chemical, it should be treated as potentially hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(4-acetylphenoxy)-N,N-dimethylacetamide represents an intriguing, albeit under-explored, chemical entity. This guide provides a robust, scientifically-defensible framework for its synthesis, purification, and characterization. The proposed Williamson ether synthesis is a high-yielding and straightforward approach, and the outlined analytical workflow provides a self-validating system for structural confirmation. Based on the analysis of its structural components, this compound holds promise as a versatile building block in medicinal chemistry and other fields. The predictive data herein should serve as a valuable starting point for any research group aiming to explore the chemistry and potential applications of this novel molecule.
References
-
Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ChemHelper. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. [Link]
-
Saleh, S., Al-Timari, U., Al-Fahdawi, A., El-Khatatneh, N., Chandra, Mahendra, M., & Al-Zaqri, N. (2021). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 37(4), 897-904. [Link]
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Williamson Ether Synthesis Lab Handout. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
McMurry, J. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Reddit. (2023, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]
-
Williamson Ether Synthesis Lab Handout. (n.d.). The Williamson Ether Synthesis. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. [Link]
-
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
De Leoz, M. L. A., Du, Y., & An, H. J. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 26(9), 1545–1554. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GCMS Section 6.13 [people.whitman.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. mt.com [mt.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. youtube.com [youtube.com]
- 10. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. compoundchem.com [compoundchem.com]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. compoundchem.com [compoundchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]

